molecular formula C13H20O3 B14692468 13-Oxotrideca-9,11-dienoic acid CAS No. 125407-60-5

13-Oxotrideca-9,11-dienoic acid

Cat. No.: B14692468
CAS No.: 125407-60-5
M. Wt: 224.30 g/mol
InChI Key: XHDHWGKEDVWKAN-UHFFFAOYSA-N
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Description

13-Oxotrideca-9,11-dienoic acid is a long-chain fatty acid known for its unique structure and significant biological activity. It is derived from the enzymatic conversion of linoleic acid, a common polyunsaturated fatty acid found in many plant oils

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 13-oxotrideca-9,11-dienoic acid involves the enzymatic conversion of linoleic acid. This process typically utilizes lipoxygenase and hydroperoxide lyase enzymes. The lipoxygenase enzyme first converts linoleic acid to 13-hydroperoxy-9,11-octadecadienoic acid, which is then transformed into this compound by hydroperoxide lyase .

Industrial Production Methods: While the enzymatic method is the most common laboratory approach, industrial production may involve optimizing these enzymatic reactions for large-scale synthesis. This could include using genetically modified microorganisms or plants that overexpress the necessary enzymes, thereby increasing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 13-Oxotrideca-9,11-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

13-Oxotrideca-9,11-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-oxotrideca-9,11-dienoic acid involves its interaction with specific enzymes and receptors in biological systems. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific structure, which allows it to participate in unique enzymatic reactions and pathways.

Properties

IUPAC Name

13-oxotrideca-9,11-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h4,6,8,10,12H,1-3,5,7,9,11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHWGKEDVWKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC=CC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90711552
Record name 13-Oxotrideca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125407-60-5, 33812-63-4
Record name 13-Oxo-9,11-tridecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125407-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Oxotrideca-9,11-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90711552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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